

Application Note: Regioselective Nitration of Methyl 3-methoxybenzoate

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Compound of Interest

Compound Name: Methyl 3-methoxy-4-nitrobenzoate

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Abstract

This document provides a detailed experimental protocol for the electrophilic nitration of methyl 3-methoxybenzoate. A standard nitrating mixture of concentrated nitric and sulfuric acids is employed under controlled temperature conditions. The methoxy group, being a strongly activating ortho-para director, and the methyl ester, a deactivating meta-director, collaboratively influence the regiochemical outcome. The primary products expected are **methyl 3-methoxy-4-nitrobenzoate** and methyl 3-methoxy-2-nitrobenzoate, with the potential formation of other isomers. This protocol outlines the synthesis, purification, and characterization of the resulting nitroaromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Data Presentation

The following table summarizes the physical and chemical properties of the starting material and the potential major products of the nitration reaction.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	CAS Number
Methyl 3-methoxybenzoate	C ₉ H ₁₀ O ₃	166.17	N/A (liquid)	5368-81-0
Methyl 3-methoxy-2-nitrobenzoate	C ₉ H ₉ NO ₅	211.17	142-144	5307-17-5[1][2]
Methyl 3-methoxy-4-nitrobenzoate	C ₉ H ₉ NO ₅	211.17	108-110	5081-37-8[3][4]
Methyl 3-methoxy-6-nitrobenzoate	C ₉ H ₉ NO ₅	211.17	Not readily available	Not readily available
Methyl 3-methoxy-5-nitrobenzoate	C ₉ H ₉ NO ₅	211.17	Not readily available	78238-13-8[5]

Experimental Protocol

This protocol is adapted from standard electrophilic aromatic nitration procedures.

Materials:

- Methyl 3-methoxybenzoate
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Concentrated Nitric Acid (HNO₃, 70%)
- Ice
- Distilled Water

- Methanol or Ethanol (for recrystallization)
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate

Equipment:

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Thermometer
- Büchner funnel and flask
- Separatory funnel
- Rotary evaporator
- Melting point apparatus

Procedure:

1. Preparation of the Nitrating Mixture:

- In a clean, dry flask, carefully add a calculated volume of concentrated sulfuric acid.
- Cool the sulfuric acid in an ice bath to 0-5 °C.
- Slowly, and with continuous stirring, add an equimolar amount of concentrated nitric acid to the cold sulfuric acid. Maintain the temperature of the mixture below 10 °C throughout the addition.

2. Nitration Reaction:

- In a separate round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-methoxybenzoate in a minimal amount of concentrated sulfuric acid.
- Cool this solution in an ice bath to 0-5 °C.
- Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of methyl 3-methoxybenzoate. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C.
- After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
- Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

- Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. A precipitate should form.
- Allow the ice to melt completely.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the crude solid with several portions of cold distilled water until the washings are neutral to litmus paper. This removes residual acid.
- A final wash with a small amount of cold methanol can help remove some impurities.

4. Purification:

- The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.
- Dissolve the crude solid in a minimum amount of the hot solvent.

- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Dry the crystals under vacuum or in a desiccator.

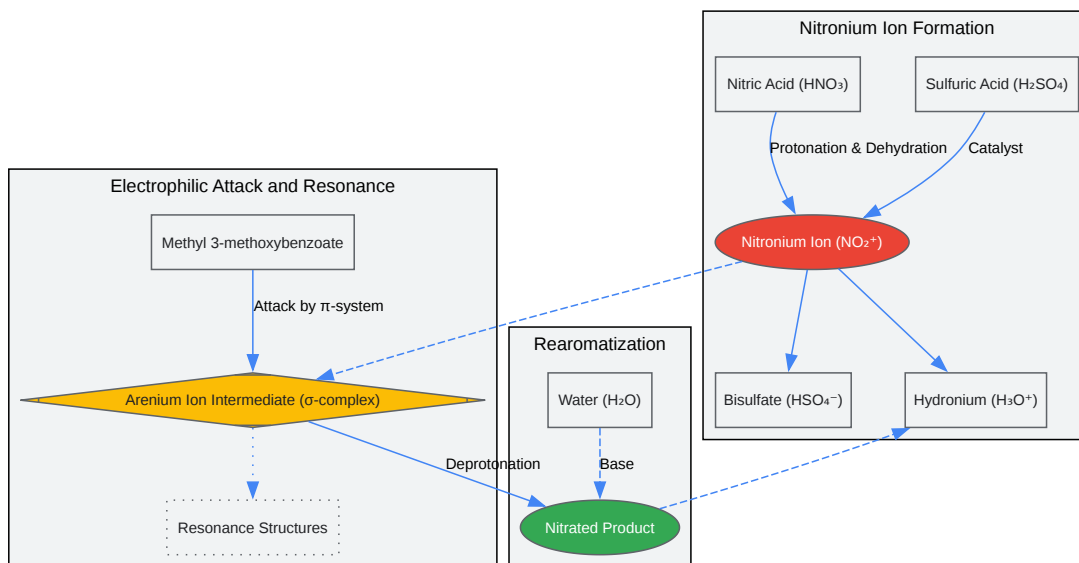
5. Characterization:

- Determine the melting point of the purified product and compare it to the literature values of the expected isomers to assess purity and identify the major product.
- Further characterization can be performed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Visualizations

Signaling Pathway of Electrophilic Nitration:

Mechanism of Electrophilic Aromatic Nitration



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Caption: Mechanism of the electrophilic aromatic nitration of methyl 3-methoxybenzoate.

Experimental Workflow:



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Caption: Workflow for the synthesis and purification of nitrated methyl 3-methoxybenzoate.

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